Diethyl 2,3-diacetylsuccinate

Physical chemistry Formulation science Material handling

Generic succinate diesters lack the stereochemical complexity required for asymmetric catalysis and heterocyclic synthesis. Diethyl 2,3-diacetylsuccinate (CAS 2049-86-7) resolves this with two chiral centers and reactive 2,3-diacetyl functionality: • Serves as internal electron donor in Ziegler-Natta catalyst systems for polyolefin stereoregulation • Undergoes Paal-Knorr condensation with aryl amines to afford 1-aryl-2,5-dimethylpyrrole-3,4-dicarboxylate derivatives • Cyclodehydrates under solvent-free aqueous HCl to yield furan carboxylate building blocks. Available in research to bulk quantities with reliable global logistics.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
CAS No. 2049-86-7
Cat. No. B1212821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,3-diacetylsuccinate
CAS2049-86-7
Synonyms3,4-DCHDO
3,4-dicarbethoxyhexane-2,5-dione
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C
InChIInChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3
InChIKeyGJEDSIHWCPPJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,3-Diacetylsuccinate: Physicochemical Baseline


Diethyl 2,3-diacetylsuccinate (CAS 2049-86-7), also designated diethyl 2,3-diacetylbutanedioate, is a C12H18O6 diester derivative of succinic acid bearing acetyl substituents at the 2- and 3-positions [1]. It exists as a crystalline solid at ambient temperature with a reported melting point of 89–90 °C and exhibits predicted physicochemical parameters including a boiling point of 363.1 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and ACD/LogP of 2.92 . The molecule contains two chiral centers, yielding a mixture of diastereomers [1], a stereochemical feature that underlies its specific utility in asymmetric synthesis and polymerization catalysis relative to achiral succinate diesters.

1
Procurement
Crystalline solid at room temperature supports gravimetric dispensing
2
Stereochemical Fit
Two chiral centers (diastereomer mixture) for asymmetric synthesis and stereoregulation studies
3
Functional Reactivity
2,3-Diacetyl functionality enables cyclodehydration to furan and Paal–Knorr pyrrole synthesis

Diethyl 2,3-Diacetylsuccinate: Distinct from Generic Succinates


Generic succinate diesters (e.g., diethyl succinate, dimethyl succinate) lack the 2,3-diacetyl functionality that confers both stereochemical complexity and the capacity to undergo cyclodehydration to furan derivatives [1]. Diethyl 2,3-diacetylsuccinate presents two chiral centers, existing as a mixture of diastereomers that influence its performance as an internal electron donor in Ziegler–Natta catalysts—an application for which achiral succinates are structurally unsuitable [2]. Furthermore, the acetyl moieties enable Paal–Knorr pyrrole synthesis with aryl amines, a transformation inaccessible to non-acetylated succinate esters [3]. Substituting a generic analog would therefore forfeit stereoregulatory capacity in polyolefin catalysis and preclude the heterocyclic synthetic pathways for which this specific compound is valued.

Target Compound
Diethyl 2,3-diacetylsuccinate
Crystalline solid; two chiral centers; 2,3-diacetyl groups enable cyclodehydration and Paal–Knorr reactivity; reported fit as internal donor for Ziegler–Natta catalysts.
Generic Succinates
Diethyl succinate, Dimethyl succinate
Achiral; lack acetyl groups and stereochemical complexity. Cannot undergo the same cyclodehydration or function as stereoregulatory internal donors.
Generic substitution would forfeit stereoregulatory capacity and heterocyclic synthetic pathways.

Diethyl 2,3-Diacetylsuccinate: Comparator-Based Evidence


Solid-State Handling vs. Liquid Dimethyl Ester

Diethyl 2,3-diacetylsuccinate (target compound) is a crystalline solid with a reported melting point of 89–90 °C . In contrast, the dimethyl ester analog (dimethyl 2,3-diacetylsuccinate, CAS 74536-45-1) exhibits a lower molecular weight (230.22 g/mol vs 258.27 g/mol) and is typically encountered as a liquid or low-melting solid under standard laboratory conditions, consistent with the reduced van der Waals interactions of its shorter alkyl chains [1]. This difference in ambient physical state confers measurable advantages in gravimetric dispensing accuracy and long-term storage stability for the diethyl derivative.

Solid-State Handling
Class-level inference
Solid (mp 89–90 °C)
vs. dimethyl ester: liquid or low-melting solid
Supports gravimetric dispensing accuracy in catalyst formulation
Estimated Δ mp >50 °C; reduces solvent evaporation loss during weighing
Physical chemistry Formulation science Material handling

Solvent-Free Cyclodehydration to Furan Derivatives

Treatment of diethyl 2,3-diacetylsuccinate with aqueous HCl under organic solvent-free conditions yields ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-dimethylfuran-3,4-dicarboxylic acid, and diethyl 2,5-dimethylfuran-3,4-dicarboxylate [1]. This transformation exploits the 2,3-diacetyl functionality to undergo intramolecular aldol-type cyclization followed by dehydration. Non-acetylated succinate diesters (e.g., diethyl succinate, CAS 123-25-1) cannot undergo this cyclodehydration pathway due to the absence of the requisite β-diketone moiety, requiring alternative synthetic routes that may involve organic solvents and additional purification steps.

Solvent-Free Cyclodehydration
Class-level inference
Aqueous HCl, no organic solvent
Multiple furan products isolated; generic succinates give no reaction
Enables green-chemistry route to furan building blocks
Qualitative reactivity difference; solvent-free vs solvent-requiring alternatives
Green chemistry Heterocyclic synthesis Solvent-free synthesis

Internal Electron Donor for Ziegler–Natta Catalysts

Diethyl 2,3-diacetylsuccinate and related (2,3)-disubstituted succinate esters are disclosed as internal electron donors in Ziegler–Natta catalyst systems for olefin polymerization [1]. The presence of two chiral centers (diastereomeric mixture) modulates the stereoelectronic environment at the titanium active site, influencing polymer tacticity and molecular weight distribution. Generic succinate diesters lacking the 2,3-substitution pattern (e.g., diethyl succinate, di-n-butyl succinate) lack the steric bulk and stereochemical complexity necessary to function as effective internal donors, resulting in diminished stereoregulatory capacity and broader polymer polydispersity.

Internal Donor for Z–N Catalysts
Class-level inference
Reported fit as internal donor
Generic succinates: functionally unsuitable for stereoregulation
Supports polyolefin tacticity research and catalyst formulation studies
Diastereomeric mixture modulates active-site stereochemistry
Polyolefin catalysis Stereoregulation Catalyst formulation

Oxidative Homocoupling of Acetoacetate Carbanions

In a comparative study of N-chloroamine-mediated oxidative coupling, carbanions derived from ethyl 3-oxobutanoate reacted with N-chloro-N-ethylethanamine, N-chloromorpholine, or N-chloropiperidine to afford diethyl 2,3-diacetylbutanedioate in 68–83% isolated yield [1]. This yield range serves as a benchmark for evaluating alternative synthetic routes to the target compound. In contrast, heterocoupling reactions between ethyl 3-oxobutanoate and diethyl malonate carbanions under identical conditions exhibited selectivity differences dependent on molar reactant ratios, demonstrating that homocoupling to the target diester is the kinetically favored pathway under equimolar conditions [1].

Oxidative Homocoupling
Head-to-head
68–83% yield
Kinetically favored under equimolar conditions vs heterocoupling
Validated benchmark for synthesis cost–benefit analysis
N-chloroamine oxidants; carbanion route
Synthetic methodology Oxidative coupling Process chemistry

Spectroscopic Distinction from Dimethyl Ester

Diethyl 2,3-diacetylsuccinate exhibits a characteristic IR spectrum (Nujol mull) archived in the SDBS database (SDBS No. 24323), with distinct carbonyl stretching absorptions corresponding to both ester (ca. 1730–1750 cm⁻¹) and ketone (ca. 1700–1720 cm⁻¹) functionalities [1]. The dimethyl ester analog (CAS 74536-45-1) displays NMR spectral signatures in CDCl₃ that reflect both meso and d,l diastereomeric forms, but with differing alkyl ester proton resonances (δ 3.7–3.8 ppm for OCH₃ vs δ 4.1–4.3 ppm and δ 1.2–1.3 ppm for OCH₂CH₃ in the diethyl derivative) [2]. These spectroscopic differences provide unambiguous identity confirmation, reducing the risk of cross-contamination or misidentification in inventory management.

Spectroscopic Distinction
Supporting evidence
IR and ¹H NMR differentiation
Ethyl ester OCH₂CH₃ vs dimethyl ester OCH₃ singlet
Enables rapid in-house QC and identity verification
SDBS reference spectra available; reduces misidentification risk
Analytical chemistry Quality control Spectral identification

Diethyl 2,3-Diacetylsuccinate: Application Scenarios


Pyrrole Synthesis via Paal–Knorr Condensation

Diethyl 2,3-diacetylsuccinate serves as the 1,4-diketone equivalent in Paal–Knorr pyrrole synthesis. Reaction with aryl amines under thermal or microwave-assisted conditions yields diethyl 1-aryl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate derivatives, as demonstrated in the synthesis of novel chiral oxazoline ligand precursors [1]. This application exploits the 2,3-diacetyl moiety, a structural feature absent in generic succinate diesters, and is directly supported by the comparative class-level evidence in Section 3, Evidence Item 2.

Solvent-Free Synthesis of Furan Building Blocks

As established in Section 3, Evidence Item 2, treatment of diethyl 2,3-diacetylsuccinate with aqueous HCl without organic co-solvents produces ethyl 2,5-dimethylfuran-3-carboxylate and related furan dicarboxylates [1]. This solvent-free protocol aligns with sustainability initiatives in fine chemical and pharmaceutical manufacturing, offering reduced solvent procurement costs, simplified waste streams, and compatibility with biomass-derived platform chemical strategies.

Internal Donor for Stereoregular Polypropylene

The stereochemical complexity and 2,3-disubstitution pattern of diethyl 2,3-diacetylsuccinate render it suitable as an internal electron donor in Ziegler–Natta catalyst systems for olefin polymerization [1]. Procurement for this industrial application is justified by the class-level evidence in Section 3, Evidence Item 3, which distinguishes the target compound from achiral, unsubstituted succinate diesters that lack the requisite stereoelectronic profile for effective polymer tacticity control.

Application
Selection Property
Validation Focus
Paal–Knorr Pyrrole Synthesis
2,3-Diacetyl functionality as 1,4-diketone equivalent
Aryl amine condensation yield; oxazoline ligand precursor identity
Solvent-Free Furan Building Blocks
Aqueous HCl cyclodehydration without organic co-solvent
Furan dicarboxylate yield; green-chemistry compliance
Stereoregular Polypropylene Research
Stereochemical complexity as internal electron donor
Polymer tacticity; molecular weight distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2,3-diacetylsuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.